molecular formula C12H12F3NO B3099259 1-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one CAS No. 1353087-69-0

1-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one

Cat. No.: B3099259
CAS No.: 1353087-69-0
M. Wt: 243.22
InChI Key: YPPIQSQVRLWFHP-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a benzyl substituent bearing a trifluoromethyl (-CF₃) group at the para position of the aromatic ring. The pyrrolidin-2-one core, a five-membered lactam, is a versatile scaffold in medicinal chemistry due to its conformational rigidity and hydrogen-bonding capabilities, which enhance interactions with biological targets like enzymes or receptors . The trifluoromethyl group is electron-withdrawing, improving metabolic stability and influencing lipophilicity, which can optimize pharmacokinetic properties .

Properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c13-12(14,15)10-5-3-9(4-6-10)8-16-7-1-2-11(16)17/h3-6H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPIQSQVRLWFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with pyrrolidin-2-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like nitrating agents or halogenating agents under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its binding affinity to hydrophobic pockets within target proteins. This interaction can result in inhibition or activation of specific biochemical pathways, contributing to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs and Pharmacological Profiles

Anti-Alzheimer’s Activity

Pyrrolidin-2-one derivatives with benzyl or substituted benzyl groups have shown promise as acetylcholinesterase (AChE) inhibitors. For example:

  • 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one (14d) exhibited a docking score of -18.057 against AChE, outperforming donepezil (-17.257) .
  • 1-(4-methoxybenzyl)-pyrrolidin-2-one derivatives demonstrated improved anti-Alzheimer’s activity in scopolamine-induced models .

Key Comparison : The trifluoromethyl group in 1-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one may enhance binding affinity compared to methoxy or hydroxy substituents due to its stronger electron-withdrawing effects. However, the absence of a piperazine or thiazole moiety (as in 14d) might reduce selectivity for AChE .

Cardiovascular Activity

Arylpiperazine-pyrrolidin-2-one hybrids have demonstrated antiarrhythmic and hypotensive effects:

  • 1-{3-[4-(2-ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (13) showed an ED₅₀ of 1.0 mg/kg (iv) in epinephrine-induced arrhythmia .
  • 1-[2-hydroxy-3-[4-(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one (8) reduced systolic/diastolic blood pressure by 20–30% at 5–10 mg/kg (iv) .

Key Comparison: The trifluoromethylbenzyl group lacks the piperazine moiety critical for alpha-adrenoceptor binding in these compounds.

Antioxidant Activity

  • 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one exhibited 1.5× higher antioxidant activity than ascorbic acid .

Key Comparison : The trifluoromethyl group’s electron-withdrawing nature may reduce antioxidant efficacy compared to hydroxyl or thioxo groups, which directly donate electrons to neutralize radicals .

Structural and Electronic Comparisons (Table)

Compound Substituent(s) Biological Activity Key Finding(s) Reference
This compound 4-(CF₃)-benzyl Inferred AChE inhibition CF₃ group may enhance metabolic stability and target binding vs. methoxy .
1-(3,4-dimethoxybenzyl)-pyrrolidin-2-one 3,4-(OCH₃)-benzyl Anti-Alzheimer’s (AChE inhibition) Docking score: -18.057 (vs. donepezil: -17.257) .
1-{3-[4-(2-ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one Piperazine-ethoxy-phenyl-propyl Antiarrhythmic ED₅₀ = 1.0 mg/kg (iv) .
1-(5-chloro-2-hydroxyphenyl)-pyrrolidin-2-one 5-Cl-2-OH-phenyl Antioxidant 1.5× activity vs. ascorbic acid .

Biological Activity

1-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more effective in various therapeutic applications. This article reviews the biological activity of this compound, synthesizing data from recent studies and highlighting its mechanisms of action, efficacy, and potential applications.

Chemical Structure

The compound can be represented as follows:

Chemical Structure C12H12F3NO\text{Chemical Structure }\text{C}_{12}\text{H}_{12}\text{F}_{3}\text{N}O

The biological activity of this compound is attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and binding affinity to receptors, which can modulate enzyme activity and receptor interactions. This compound has been shown to exhibit selective binding to specific receptors, which may lead to various pharmacological effects.

Biological Activity Overview

Recent studies have highlighted several areas where this compound demonstrates significant biological activity:

  • Anticancer Activity : Research indicates that this compound exhibits potent anticancer properties by inhibiting cell proliferation in various cancer cell lines. The compound's mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis.
  • Neuroprotective Effects : Studies have suggested that this compound may protect neuronal cells against oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.
  • Antimicrobial Properties : Preliminary investigations indicate that this compound has antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antibacterial agent.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerInhibition of cell growth in cancer lines
NeuroprotectionReduction of oxidative stress in neurons
AntimicrobialActivity against MRSA and MSSA

Case Study: Anticancer Activity

In a study published by ACS Publications, the compound was tested against various cancer cell lines, showing a significant reduction in viability at concentrations as low as 10 µM. The study indicated that the mechanism involved the induction of apoptosis through the activation of caspase pathways .

Case Study: Neuroprotective Effects

Research published in MDPI highlighted the neuroprotective effects of this compound, demonstrating that it could reduce neuronal cell death induced by oxidative stress markers such as hydrogen peroxide. This suggests potential applications in treating conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[4-(trifluoromethyl)benzyl]pyrrolidin-2-one, and how can reaction efficiency be improved?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, substituted benzyl groups can be introduced to pyrrolidin-2-one using microwave-assisted reactions (e.g., 150°C in DMF with K₂CO₃ as a base), as described for structurally similar pyrrolidinone derivatives . Reaction optimization should focus on solvent selection (polar aprotic solvents like DMF), temperature control, and catalyst screening (e.g., Pd catalysts for cross-coupling). Monitoring via TLC and purification by column chromatography are critical for yield improvement .

Q. How can the stereochemical purity of this compound derivatives be validated?

  • Methodology : Use chiral stationary phase HPLC/SFC (e.g., Daicel Chiralpak® columns) to separate enantiomers. For instance, (R)- and (S)-enantiomers of related pyrrolidinone derivatives were resolved with retention time differences of 1–3 minutes under specific mobile phase conditions . Nuclear Overhauser Effect (NOE) NMR experiments can further confirm spatial arrangements of substituents .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • 1H/13C/19F NMR : Assign signals for the trifluoromethyl group (δ ~110–120 ppm in 19F NMR), benzyl protons (δ ~7.5 ppm in 1H NMR), and pyrrolidinone carbonyl (δ ~175 ppm in 13C NMR) .
  • HRMS : Confirm molecular weight with high-resolution mass spectrometry (e.g., ESI+ mode, mass error <5 ppm) .
  • XRD : Single-crystal X-ray diffraction (using SHELX programs) resolves absolute configuration and bond angles .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s bioactivity in neurological or cardiovascular models?

  • Methodology : Compare bioactivity of the trifluoromethyl derivative with non-fluorinated analogs. For example, pyrrolidin-2-one derivatives with α1-adrenolytic properties showed antiarrhythmic effects in vivo (e.g., S-61 and S-73 in rat models) . Use patch-clamp assays to study ion channel modulation or receptor-binding assays (e.g., α1-adrenoceptor antagonism) to quantify potency .

Q. What strategies mitigate conflicting data in antioxidant activity assessments (e.g., DPPH vs. reducing power assays)?

  • Methodology : Address discrepancies by standardizing assay conditions. For instance, DPPH radical scavenging and reducing power assays may yield divergent results due to solubility differences or redox interference. Pre-saturate compounds in DMSO (<1% v/v) and include ascorbic acid as a positive control, as demonstrated for structurally similar pyrrolidinone antioxidants . Statistical validation (e.g., ANOVA with post-hoc tests) is essential for reproducibility .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Methodology : Employ molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like cytochrome P450 enzymes. QSAR models can correlate trifluoromethyl substitution with logP (lipophilicity) and metabolic stability. For example, trifluoromethyl groups enhance metabolic resistance compared to methyl groups .

Q. What crystallographic challenges arise in resolving polymorphic forms of this compound?

  • Methodology : Polymorph screening via solvent recrystallization (e.g., ethanol/water mixtures). Use SHELXL for refinement of high-resolution XRD data. For example, a polymorphic form (Form A) of a related trifluoromethylbenzyl compound was characterized using anisotropic displacement parameters and hydrogen-bonding networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one
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1-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.